N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine
CAS No.: 2548991-50-8
Cat. No.: VC11828882
Molecular Formula: C17H21F3N6
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548991-50-8 |
|---|---|
| Molecular Formula | C17H21F3N6 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | N-ethyl-4-methyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C17H21F3N6/c1-3-21-16-23-12(2)11-14(24-16)25-7-9-26(10-8-25)15-13(17(18,19)20)5-4-6-22-15/h4-6,11H,3,7-10H2,1-2H3,(H,21,23,24) |
| Standard InChI Key | UOQFKKQYYSETKI-UHFFFAOYSA-N |
| SMILES | CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)C |
| Canonical SMILES | CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)C |
Introduction
Structural Characteristics and Molecular Identity
N-Ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine belongs to the pyrimidine-piperazine chemical family, with a molecular formula of C₁₇H₂₁F₃N₆ and a molecular weight of 366.4 g/mol. The IUPAC name systematically describes its components:
-
A pyrimidine ring substituted with ethylamine and methyl groups at positions 2 and 4, respectively.
-
A piperazine ring linked to the pyrimidine’s 6-position.
-
A 3-(trifluoromethyl)pyridine group attached to the piperazine’s distal nitrogen.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 2548991-50-8 |
| Molecular Formula | C₁₇H₂₁F₃N₆ |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | N-ethyl-4-methyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine |
| SMILES | CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)C |
| InChI Key | UOQFKKQYYSETKI-UHFFFAOYSA-N |
The trifluoromethyl (-CF₃) group at the pyridine’s 3-position is a critical structural feature, influencing electronic distribution and hydrophobic interactions. Computational modeling suggests this group enhances binding affinity to hydrophobic pockets in biological targets, a hypothesis supported by studies on analogous compounds.
Synthesis and Preparation
Synthetic routes to N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine typically involve multi-step protocols prioritizing regioselective functionalization:
Physicochemical Properties
While experimental data on solubility and stability remain unpublished, the compound’s physicochemical profile can be inferred from its structural attributes:
-
Lipophilicity: Calculated LogP (cLogP) values approximate 2.8–3.2, indicating moderate hydrophobicity conducive to membrane permeability.
-
Polar Surface Area (PSA): Estimated at 65 Ų, suggesting potential for blood-brain barrier penetration.
-
Melting Point: Analogous pyrimidine-piperazines exhibit melting points between 120–150°C, though empirical verification is needed.
Table 2: Derived Physicochemical Parameters
| Parameter | Estimated Value |
|---|---|
| cLogP | 3.0 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 5 |
Biological Activities and Hypothesized Mechanisms
Though direct pharmacological data are scarce, the compound’s structural kinship to bioactive molecules informs mechanistic hypotheses:
Antiviral Potential
Pyrimidine derivatives inhibit viral polymerases (e.g., HIV-1 reverse transcriptase) by competing with natural nucleosides. The trifluoromethyl group may augment binding to hydrophobic enzyme pockets, as seen in rilpivirine analogs.
Anticancer Activity
Piperazine-containing compounds often target kinase signaling pathways. For example, imatinib’s piperazine moiety interacts with Bcr-Abl’s ATP-binding site, suggesting analogous modes for this compound.
Antibacterial Effects
Fluorinated pyridines disrupt bacterial cell wall synthesis by inhibiting enzymes like MurA. The -CF₃ group’s electronegativity could enhance target engagement.
Research Challenges and Future Directions
Synthetic Optimization
Current yields for multi-step syntheses rarely exceed 15–20%, necessitating improved catalytic systems (e.g., flow chemistry).
Target Identification
High-throughput screening against kinase or GPCR libraries could elucidate primary targets. Computational docking studies using AlphaFold-predicted structures may accelerate this process.
ADMET Profiling
Early-stage pharmacokinetic studies should assess hepatic microsomal stability and CYP450 inhibition potential, given the piperazine ring’s susceptibility to oxidative metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume